Methyl 2-acetamido-4-bromobenzoate
Overview
Description
Methyl 2-acetamido-4-bromobenzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an acetamido group and a bromine atom attached to the benzene ring. This compound is commonly used in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acetamido-4-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-acetamidobenzoate. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetamido-4-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form methyl 2-acetamido-4-aminobenzoate.
Oxidation: The acetamido group can be oxidized to form corresponding nitro or hydroxyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of nitro or hydroxyl derivatives.
Scientific Research Applications
Methyl 2-acetamido-4-bromobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-acetamido-4-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of protein synthesis or interference with cellular signaling processes .
Comparison with Similar Compounds
- Methyl 2-amino-4-bromobenzoate
- Methyl 2-acetamido-5-bromobenzoate
- Methyl 2-acetamido-3-bromobenzoate
Comparison: Methyl 2-acetamido-4-bromobenzoate is unique due to the specific positioning of the acetamido and bromine groups on the benzene ring. This positioning can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
methyl 2-acetamido-4-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9-5-7(11)3-4-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZNILWYRRXBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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